Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-12-8-5(6)2-11-4-7(8)10/h2-4,12H,1H3 |
InChI Key |
IFEJKWKTJCXOLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=NC=C12)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate typically follows a multi-step approach involving:
- Construction of the pyrrolo[3,2-c]pyridine core,
- Selective bromination at the 7-position,
- Introduction of the methyl ester group at the 3-position.
This approach is supported by analogous synthetic routes reported for related compounds such as methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, with modifications to position and halogen substituents.
Detailed Preparation Steps
Construction of Pyrrolo[3,2-c]pyridine Core
- Starting materials such as 2-bromo-5-methylpyridine or 4-amino-2-bromo-5-iodopyridine are used as precursors.
- Oxidation and nitration steps can be employed to functionalize the pyridine ring (e.g., oxidation with m-chloroperbenzoic acid, nitration with fuming nitric acid in sulfuric acid).
- Cyclization to form the fused pyrrolo[3,2-c]pyridine ring system is typically achieved by reductive methods using iron powder and acetic acid or via palladium-catalyzed coupling reactions.
Bromination at the 7-Position
- Bromination is conducted on the pyrrolo[3,2-c]pyridine intermediate using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
- The choice of brominating agent and reaction conditions is critical to achieve selective substitution at the 7-position without affecting other reactive sites.
Introduction of the Methyl Ester Group
- The carboxylate group at the 3-position is introduced by esterification of the corresponding carboxylic acid intermediate.
- Esterification typically involves reaction with methanol in the presence of an acid catalyst such as sulfuric acid.
- Alternatively, methyl chloroformate can be used to introduce the methyl ester group under basic conditions (e.g., triethylamine as base) in organic solvents like dichloromethane.
Representative Synthetic Route (Adapted from Literature)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of pyrrolo[3,2-c]pyridine core | Starting from 4-amino-2-bromo-5-iodopyridine, Sonogashira coupling with an alkyne under Pd catalysis | Intermediate pyrrolopyridine scaffold |
| 2. Bromination at 7-position | Bromine or NBS in dichloromethane, controlled temperature | Selective 7-bromo substitution |
| 3. Esterification | Methanol with sulfuric acid catalyst or methyl chloroformate with triethylamine in dichloromethane | Formation of methyl ester at 3-position |
This route aligns with methods reported for similar compounds, where palladium-mediated couplings and bromination precede esterification to yield the desired methyl 7-bromo derivative.
Alternative Approaches and Optimization
- Protecting Group Strategy: When the nitrogen at position 1 is unsubstituted (R1 = H), yields of subsequent transformations can be low. Introducing a Boc (tert-butoxycarbonyl) protecting group at N-1 prior to bromination or coupling steps improves yields and selectivity.
- Cross-Coupling Reactions: Suzuki or Sonogashira couplings are employed to introduce aryl or alkynyl substituents on the pyrrolo[3,2-c]pyridine core before or after bromination, enabling diversification of the scaffold.
- Industrial Scale-Up: Continuous flow reactors and automated systems optimize reaction conditions for large-scale synthesis, improving yield, purity, and reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Pyrrolo[3,2-c]pyridine core formation | 4-amino-2-bromo-5-iodopyridine, alkyne, Pd catalyst | Sonogashira coupling, inert atmosphere | Key intermediate formation |
| Bromination at 7-position | Bromine or NBS | DCM solvent, 0-25°C | Selective halogenation |
| Esterification at 3-position | Methanol, H2SO4 or methyl chloroformate, triethylamine | Room temp to reflux | Methyl ester formation |
| Protecting group installation (optional) | Boc2O, base | Before bromination or coupling | Improves yield for NH pyrrole |
Research Findings and Yields
- Yields for bromination and esterification steps vary depending on substrate purity and reaction conditions but typically range from 60% to 85% per step.
- The use of protecting groups and optimized palladium-catalyzed couplings enhances overall yield and product purity.
- Analytical techniques such as LC-MS and NMR confirm the formation of this compound with high purity (>95%) suitable for further biological or medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Cyclization Reactions: It can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition and other biological pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: Its derivatives have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Differences Among Pyrrolopyridine Derivatives
*Similarity indices are derived from .
- Positional Isomerism : Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate differs in bromine placement (6 vs. 7), altering electronic properties and reactivity. The 7-bromo derivative may exhibit stronger electrophilicity due to proximity to the nitrogen atom.
Functional and Reactivity Comparisons
- Bromine vs. Chlorine : Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate replaces bromine with chlorine, reducing steric bulk and polarizability. Bromine’s higher leaving-group ability makes it more reactive in cross-coupling reactions.
- Carboxylic Acid Derivatives : The 7-carboxylic acid analog lacks the ester group, increasing solubility in aqueous environments but reducing cell penetration compared to the methyl ester.
Regulatory and Industrial Considerations
- HS Codes and Tariffs : Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate falls under HS code 29339900.90, attracting a 6.5% most-favored-nation tariff. Similar regulations likely apply to the target compound.
Biological Activity
Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 255.07 g/mol. The compound features a pyridine ring fused to a pyrrole ring, with a bromine substituent at the 7th position and a carboxylate group at the 3rd position. This unique structure contributes to its diverse biological activities.
Research indicates that this compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs). These receptors are crucial in various signaling pathways associated with cancer progression. The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, suggesting its potential use in treating tumors linked to aberrant FGFR signaling pathways.
Anticancer Activity
The compound has been studied extensively for its anticancer properties. It exhibits inhibitory effects on FGFRs, which are implicated in tumor growth and metastasis. A table summarizing the inhibitory activity against different FGFRs is presented below:
| FGFR Type | Inhibition Activity |
|---|---|
| FGFR1 | Significant |
| FGFR2 | Significant |
| FGFR3 | Significant |
In addition to FGFR inhibition, this compound may also exhibit antimicrobial properties and could inhibit other biological targets such as kinases involved in inflammatory responses and cancer progression.
Antimycobacterial Activity
While primarily studied for its anticancer properties, derivatives of pyrrolo[3,2-c]pyridine have shown promise against Mycobacterium tuberculosis (Mtb). Compounds with similar structures have been evaluated for their antimycobacterial activity, indicating potential applications in treating tuberculosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited FGFRs in vitro, suggesting their utility in cancer therapies targeting these receptors.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of pyrrolo[3,2-c]pyridine derivatives against various bacterial strains, demonstrating notable activity against Staphylococcus aureus compared to Escherichia coli.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Pyrrolo-pyridine derivative | Different bromine position; potential kinase inhibitor |
| Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Pyrrolo-pyridine derivative | Varying biological activity profile |
| Methyl 7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | Fluorinated variant | Enhanced solubility and bioactivity |
These compounds exhibit varying degrees of biological activity based on their structural differences, particularly the position of halogen substituents.
Q & A
Q. Advanced Research Focus
- Enzyme Assays : Test inhibition of FGFRs (Fibroblast Growth Factor Receptors) using ATP-competitive assays. IC₅₀ values are compared to known inhibitors (e.g., Erdafitinib) .
- Molecular Docking : Computational models predict binding modes in kinase ATP pockets; optimize substituents for enhanced affinity .
What methods optimize reaction yields and purity during scale-up?
Q. Advanced Research Focus
- Design of Experiments (DOE) : Vary solvent polarity (DCM vs. THF) and catalyst loading to maximize yield (>80%) .
- Continuous Flow Reactors : Improve reproducibility and reduce byproducts in bromination steps .
How does computational modeling guide the design of derivatives?
Q. Advanced Research Focus
- DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups stabilize the pyrrolopyridine core) .
- ADMET Profiling : Simulate pharmacokinetic properties (e.g., logP, solubility) to prioritize derivatives for synthesis .
How can discrepancies in reported substitution patterns be resolved?
Q. Advanced Research Focus
- Comparative X-ray Analysis : Contrast crystallographic data with conflicting studies (e.g., C7 vs. C6 bromination) .
- Isotopic Labeling : -NMR tracks nitrogen environments to confirm ring fusion positions .
What challenges arise during large-scale synthesis, and how are they mitigated?
Q. Advanced Research Focus
- Byproduct Formation : Optimize stoichiometry (1.1 eq. NBS) and quenching protocols to minimize di-brominated impurities .
- Solvent Recovery : Implement distillation systems for methanol reuse, reducing waste .
How does this compound compare to other brominated pyrrolopyridines in reactivity?
Q. Basic Research Focus
- Electrophilicity : The C7 bromine is less reactive than C3/C5 positions in analogs due to electron-withdrawing ester effects .
- Stability : Unlike 7-chloro derivatives, bromine enhances stability toward hydrolysis .
What are the stability and storage recommendations for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
